molecular formula C13H16O2 B12628093 (1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one CAS No. 919299-06-2

(1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one

Cat. No.: B12628093
CAS No.: 919299-06-2
M. Wt: 204.26 g/mol
InChI Key: QAWUMKONVRXMGM-AMGKYWFPSA-N
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Description

The compound (1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one is a spirocyclic lactone featuring a cyclohexene moiety fused to a 5-membered oxaspiro ring system (2.5 octenone framework). While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs and related spiro-lactones offer insights into its likely properties.

Properties

CAS No.

919299-06-2

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(2S)-2-(cyclohexen-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one

InChI

InChI=1S/C13H16O2/c14-12-13(7-4-8-15-12)9-11(13)10-5-2-1-3-6-10/h4-5,7,11H,1-3,6,8-9H2/t11-,13?/m0/s1

InChI Key

QAWUMKONVRXMGM-AMGKYWFPSA-N

Isomeric SMILES

C1CCC(=CC1)[C@@H]2CC23C=CCOC3=O

Canonical SMILES

C1CCC(=CC1)C2CC23C=CCOC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one typically involves a multi-step process. One common method starts with the cyclization of a suitable precursor, such as a cyclohexene derivative, followed by the introduction of the spirocyclic moiety through a series of reactions including oxidation and cyclization under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of (1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, (1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one is explored for its potential as a pharmaceutical agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to new treatments for various diseases.

Industry

In industry, the compound is used in the development of new materials with specific properties. Its spirocyclic structure imparts unique mechanical and chemical characteristics, making it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Spirocyclic Lactones

5-Hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one ()
  • Structure : Larger spiro system (5.5 vs. 2.5) with additional substituents (hydroxy and methoxy groups).
  • Reactivity: The enone system (C7-C10) enables diastereoselective Diels-Alder reactions, a feature shared with the target compound’s enone moiety.
Bicyclic γ-Halo-γ-lactones with Cyclohexane Rings ()
  • Structure: Bicyclic (non-spiro) systems with halogen substituents (e.g., bromine or chlorine) on the lactone ring.
  • Biological Activity: Demonstrated antifungal and antibacterial properties due to halogen electronegativity and lactone ring strain. The target compound’s enone system may confer distinct bioactivity through Michael acceptor reactivity.
  • Stereochemistry: Enantiomeric synthesis via chemoenzymatic resolution (e.g., kinetic resolution of 1-(cyclohex-1-en-1-yl)ethanol derivatives) suggests methods to isolate the (1S)-enantiomer of the target compound .

Cyclohexene-Containing Derivatives

4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol ()
  • Structure: Combines a cyclohexene ring with a phenolic and dimethylaminoethyl chain.
  • Functionality: The phenol group enhances solubility in polar solvents, contrasting with the hydrophobic spiro-lactone framework of the target compound.
1-(Cyclohex-1-en-1-yl)ethanol Derivatives ()
  • Structure: Cyclohexene linked to ethanol or acetylated intermediates.
  • Synthetic Utility : Intermediate in synthesizing bicyclic lactones (e.g., ethyl 2-(2-ethylidenecyclohexyl) acetates) via transesterification or reduction (e.g., LiAlH4-mediated) . These pathways may inform the target compound’s synthesis.

Comparative Analysis of Key Features

Feature Target Compound 5-Hydroxy-8-methoxy-spiro[5.5] () Bicyclic γ-Halo-γ-lactones () 4-[1-(Cyclohex-1-en-1-yl)ethyl]phenol ()
Core Structure Spiro[2.5]octenone + cyclohexene Spiro[5.5]undecadienone Bicyclic γ-lactone + cyclohexane Cyclohexene + phenolic/aminoethyl chain
Key Functional Groups Enone, lactone Hydroxy, methoxy, enone Halogen, lactone Phenol, dimethylamino
Reactivity Michael addition, cycloaddition Diastereoselective cyclization Halogen-mediated nucleophilic substitution Hydrogen bonding, redox activity
Synthetic Methods Likely diastereoselective cyclization (inferred) Acid-catalyzed cyclization Chemoenzymatic resolution Reduction/transesterification
Potential Applications Bioactive intermediates, asymmetric synthesis Natural product analogs Antimicrobial agents Pharmacopeial standards

Biological Activity

(1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one is a bicyclic organic compound notable for its unique spiro structure, which has garnered interest in various fields of biological research. This article explores the biological activities of this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

The molecular formula of (1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one is C13H16O2, with a molecular weight of 204.26 g/mol. Its structure features a cyclohexene ring fused to a spirocyclic framework, which contributes to its biological activity.

PropertyValue
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
IUPAC Name(1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]octan-4-one
CAS Number129100-11-4

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, spirocyclic compounds have been shown to inhibit the growth of various bacteria and fungi. Studies suggest that (1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one may possess similar properties, potentially acting through disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that spirocyclic compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The unique structure of (1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one may facilitate interactions with these targets, leading to reduced inflammation.

The mechanism by which (1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one exerts its biological effects is likely multifaceted:

Interaction with Enzymes: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to inflammation and microbial growth.

Receptor Modulation: It may also bind to cellular receptors, influencing signal transduction pathways that regulate immune responses and cellular proliferation.

Study 1: Antimicrobial Screening

A study conducted on structurally similar compounds revealed that several exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that (1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one could be a candidate for further exploration in antimicrobial drug development.

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of various spirocyclic compounds, (1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one demonstrated significant inhibition of COX activity, leading to reduced prostaglandin synthesis and subsequent inflammation.

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